Acid Blue 171

Description

Historical Context and Evolution in Specialized Chemical Applications

The development of Acid Blue 171 is rooted in the mid-20th-century advancements in dye chemistry, specifically with the introduction of neutral-dyeing pre-metallized dyes. In 1951, the Geigy company launched the Irgalan® dyes, which represented a significant innovation. theplantlady.netmfa.org Unlike earlier 1:1 metal-complex dyes that required strongly acidic conditions for application, the 1:2 complexes, such as the Irgalan series, could be applied in a neutral or weakly acidic dyebath. theplantlady.netresearchgate.net This evolution was a crucial step forward, as it allowed for the dyeing of protein fibers like wool with less damage, better levelness, and improved fastness properties. worlddyevariety.comresearchgate.net

This compound, also known by trade names such as Irgalan Blue 3GL and Neutral Blue 3GL, emerged from this class of dyes. worlddyevariety.com Its specialized application has historically been focused on substrates where high performance is paramount. It is particularly valued for dyeing wool, silk, and nylon, providing a dull greenish-blue hue with good leveling properties and excellent light fastness. colorantsgroup.comchemicalbook.com The stability of the cobalt complex ensures that the dye remains vibrant and resistant to fading, making it suitable for textiles and leather goods that require durability.

Rationale for Contemporary Academic Investigations

Contemporary research into this compound and related metal-complex dyes is driven by a multifaceted rationale that balances performance with environmental stewardship and the pursuit of deeper molecular understanding.

A primary focus of modern research is the environmental fate of synthetic dyes. Azo dyes, particularly metal-complex variants like this compound, are known for their chemical stability, which makes them resistant to degradation in conventional wastewater treatment systems. nih.gov The core structure, featuring a stable cobalt complex and an azo bond (-N=N-), is not readily broken down under aerobic conditions. mdpi.comnih.gov Research indicates that the anaerobic cleavage of the azo bond by microbial azoreductases is a key degradation step, but this can lead to the formation of potentially toxic aromatic amines. mdpi.comijcmas.com The persistence of the dye and its degradation byproducts poses ecological concerns, driving investigations into more effective remediation technologies. researchgate.net Advanced Oxidation Processes (AOPs), such as ozonation and photocatalysis, are being actively studied as methods to achieve more complete mineralization of these recalcitrant compounds into less harmful substances like water, carbon dioxide, and inorganic salts. nih.govwikipedia.orgmdpi.com

The established synthesis for this compound involves a two-step process: the diazotization of 3-Amino-4-hydroxybenzenesulfonamide followed by its coupling with N-(7-hydroxynaphthalen-1-yl)acetamide. worlddyevariety.comchemicalbook.com The resulting ligand is then reacted with a cobalt salt to form the final 1:2 metal complex. worlddyevariety.comchemicalbook.com While this method is well-established, contemporary research in the broader field of azo dye chemistry explores the synthesis of novel metal-complex dyes with tailored properties. redalyc.org Academic investigations focus on creating new ligands and complexes to achieve different colors, improve fastness, or impart specific functionalities, such as antimicrobial activity or unique spectral properties for high-tech applications. tandfonline.combumipublikasinusantara.id This research provides insight into structure-property relationships that can inform the development of next-generation colorants with improved performance and environmental profiles.

The comprehensive analysis of this compound and its behavior in various matrices necessitates the use of sophisticated analytical techniques. Beyond traditional spectroscopy, modern research employs a suite of advanced methods for structural elucidation and quantification. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are used for the separation and analysis of the dye, particularly in forensic contexts involving fiber analysis. kennesaw.edu Structural confirmation and purity are assessed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry. kashanu.ac.irscribd.com Thermal stability is investigated using thermogravimetric analysis (TGA), while X-ray diffraction (XRD) can provide information on the solid-state structure of the dye powder. kashanu.ac.ir These techniques provide a detailed molecular fingerprint, enabling precise identification and a deeper understanding of the dye's chemical and physical properties.

In recent years, computational chemistry has become an invaluable tool for investigating the molecular behavior of complex dyes. Methods like Density Functional Theory (DFT) are employed to model the geometry, electronic structure, and spectral properties of azo dyes and their metal complexes. tandfonline.comjocpr.comresearchgate.net For a molecule like this compound, computational studies can predict its UV-Visible absorption spectrum, elucidate the nature of the cobalt-ligand bonding, and provide insights into its reactivity. tandfonline.comjocpr.com By simulating molecular properties, researchers can better understand the relationship between the dye's three-dimensional structure and its color, stability, and interaction with fibers. researchgate.net This computational approach complements experimental work, accelerates the design of new dyes with desired attributes, and helps predict the potential environmental impact of these molecules at a fundamental level.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Common Name | This compound |

| C.I. Name | 181641 |

| CAS Number | 51053-44-2 |

| Molecular Formula | C₃₆H₂₉CoN₈O₁₀S₂ nih.gov |

| Molecular Weight | 856.7 g/mol nih.gov |

| Chemical Class | Monoazo Metal Complex colorantsgroup.com |

Table 2: Physical and Application Properties

| Property | Description |

|---|---|

| Physical Appearance | Blue Powder colorantsgroup.com |

| Hue | Dull Greenish Blue colorantsgroup.com |

| Solubility | Soluble in water colorantsgroup.com |

| Primary Applications | Dyeing of wool, nylon, silk, leather, and paper worlddyevariety.comcolorantsgroup.com |

Table 3: Fastness Properties of this compound on Wool

| Fastness Test | Rating (ISO Standards) |

|---|---|

| Light Fastness | 6-7 worlddyevariety.com |

| Soaping (Fading) | 4 worlddyevariety.com |

| Soaping (Staining) | 5 worlddyevariety.com |

| Perspiration (Fading) | 5 worlddyevariety.com |

| Perspiration (Staining) | 4-5 worlddyevariety.com |

| Oxygen Bleaching | 5 worlddyevariety.com |

| Seawater | 5 worlddyevariety.com |

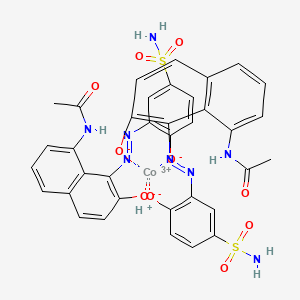

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;cobalt(3+);hydron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H16N4O5S.Co/c2*1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;/h2*2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);/q;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBCHFSLHNOUNE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29CoN8O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51053-44-2 | |

| Record name | Cobaltate(1-), bis[N-[8-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-7-hydroxy-1-naphthalenyl]acetamidato(2-)]-, hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation in Academic Contexts

Elucidation of Synthetic Pathways and Reaction Mechanisms

The synthesis of Acid Blue 171 follows established procedures for creating metal complex azo dyes, typically involving the formation of an azo dye ligand followed by its complexation with a metal ion.

The general synthetic route for azo dyes begins with the diazotization of an aromatic amine, which is then coupled with a suitable coupling component. For this compound, the process involves the diazotization of 3-Amino-4-hydroxybenzenesulfonamide. This diazonium salt is subsequently coupled with N-(7-hydroxynaphthalen-1-yl)acetamide to yield the azo dye ligand worlddyevariety.com. This azo dye ligand possesses functional groups, such as hydroxyl and azo nitrogen atoms, that are crucial for subsequent metal coordination mdpi.comresearchgate.netresearchgate.netresearchgate.netjmchemsci.com.

Table 1: Conceptual Synthesis Pathway of this compound

| Step | Reaction Type | Key Reactants | Typical Conditions | Product |

| 1 | Diazotization | 3-Amino-4-hydroxybenzenesulfonamide, Sodium Nitrite, Acid (e.g., HCl) | Low temperature (0-5 °C) | Diazonium Salt |

| 2 | Coupling | Diazonium Salt, N-(7-hydroxynaphthalen-1-yl)acetamide, Buffer (e.g., CH₃COONa) | Mildly alkaline/neutral pH, controlled temperature | Azo Dye Ligand |

| 3 | Metal Complexation | Azo Dye Ligand, Cobalt Salt (e.g., Cobalt(II) Chloride) | Specific pH, temperature, and solvent conditions | This compound (1:2 Cobalt Complex) |

The formation of metal complex azo dyes is a cornerstone of modern dye chemistry, offering enhanced properties such as improved lightfastness and color brilliance compared to their unmetallized counterparts scielo.org.mxscribd.compsu.edu.

During the synthesis of azo dyes and their metal complexes, various byproducts and impurities can arise from incomplete reactions, side reactions, or impurities in the starting materials epa.gov. While specific byproducts for this compound are not extensively detailed in the provided literature, general concerns in azo dye synthesis include the presence of unreacted starting materials, isomeric byproducts, or products of over-coupling. Furthermore, some metal complex dyes may contain trace amounts of metals from the synthesis process or the metal salt used. Academic research often employs chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify such impurities epa.gov. Emerging research also focuses on developing "greener" alternatives, such as iron-substituted or metal-free dyes, to mitigate potential environmental concerns associated with certain metal complexes scribd.compsu.eduepa.govnc.gov.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Synthetic Products

The confirmation of the synthesized this compound's structure and purity relies heavily on advanced spectroscopic and chromatographic techniques, which provide detailed insights into its molecular architecture and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is an indispensable tool for determining the molecular structure of organic compounds and their metal complexes mdpi.comresearchgate.netresearchgate.netjmchemsci.comresearchgate.netjmchemsci.comscielo.org.mx. For this compound, NMR analysis helps to confirm the structure of the azo dye ligand and the subsequent metal complex. It allows for the identification of individual proton and carbon environments within the molecule, providing information about the connectivity of atoms and the presence of specific functional groups. Changes in chemical shifts, especially for protons located near potential coordination sites (e.g., hydroxyl groups), can indicate the coordination of the ligand to the cobalt ion, thereby confirming the formation of the metal complex mdpi.comresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) is critical for establishing the precise molecular weight and, consequently, the elemental composition of synthesized compounds researchgate.netresearchgate.net. By providing accurate mass measurements, HRMS can confirm whether the synthesized product matches the expected molecular formula for this compound. Furthermore, fragmentation patterns obtained through techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry can offer valuable clues about the molecular structure, identifying key fragments and substructures within the dye molecule. This analytical power is essential for verifying the successful formation of the complex and for identifying any unexpected byproducts or impurities researchgate.net.

Table 2: Spectroscopic and Chromatographic Techniques in Structural Elucidation

| Technique | Primary Information Provided | Relevance to this compound |

| NMR Spectroscopy | Molecular structure, functional groups, atom connectivity, chemical environment, coordination | Confirms the structure of the azo dye ligand and its cobalt complex; identifies proton/carbon environments and changes upon metal coordination. mdpi.comresearchgate.netresearchgate.netjmchemsci.comresearchgate.netscielo.org.mx |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight, elemental composition, fragmentation patterns | Verifies the molecular formula of the ligand and complex; aids in structural confirmation through fragmentation analysis. researchgate.netresearchgate.net |

| FT-IR Spectroscopy | Presence and nature of functional groups (e.g., -OH, C=C, N=N, C-O, M-N, M-O) | Identifies key functional groups involved in coordination; confirms complex formation by observing shifts in vibrational frequencies indicating metal-ligand bonding. mdpi.comresearchgate.netiiardjournals.orgscielo.org.mx |

| UV-Vis Spectroscopy | Electronic transitions, chromophore identification, metal-ligand interaction, concentration | Confirms the presence of the azo chromophore; monitors complexation through spectral shifts (e.g., bathochromic shifts); can be used for quantitative analysis. researchgate.netscielo.org.mx |

| Chromatography (e.g., GC-MS) | Separation and identification of components in a mixture | Used for detecting and quantifying impurities or byproducts in the synthesized dye. epa.gov |

These analytical techniques, applied collectively, provide a comprehensive understanding of this compound, from its synthetic origins to its precise molecular configuration.

Compound List:

this compound

3-Amino-4-hydroxybenzenesulfonamide

N-(7-hydroxynaphthalen-1-yl)acetamide

Cobalt(II) Chloride

Sodium Nitrite

Hydrochloric Acid (HCl)

Sodium Acetate (B1210297) (CH₃COONa)

Cobalt (Co)

Iron (Fe)

Chromium (Cr)

Methylene Blue

C.I. Acid Orange 156

C.I. Acid Black 107

C.I. Acid Yellow 152

C.I. Direct Blue 71

C.I. Acid Blue 62

C.I. Acid Yellow 135

C.I. Acid Red 266

C.I. Acid Brown 266

C.I. Acid Orange 162

C.I. Acid Black 172

C.I. Acid Black 194

C.I. Acid Red 52

C.I. Acid Blue 25

C.I. Acid Blue 45

C.I. Acid Blue 239

C.I. Acid Blue 277

C.I. Acid Blue 243

C.I. Acid Blue 249

C.I. Acid Blue 278

C.I. Acid Blue 280

C.I. Acid Blue 285

X-ray Crystallography for Crystalline Structure Determination

While specific published X-ray crystallography data for this compound itself was not found in the provided search results, the technique is generally applied to metal-complex azo dyes to understand their solid-state structure. For instance, studies on similar metal complexes or organic molecules with carboxylic acid groups, like perfluorononanoic acid, reveal the formation of dimers linked by hydrogen bonds and specific space group symmetries (e.g., monoclinic P21/c) cambridge.org. Similarly, anthraquinone-2-carboxylic acid has been analyzed using X-ray powder diffraction, revealing crystal structures with hydrogen-bonded dimers that are not centrosymmetric cambridge.org. These examples highlight how X-ray crystallography can provide detailed insights into the packing, intermolecular interactions, and precise atomic coordinates, which are fundamental for understanding the physical and chemical properties of crystalline compounds. The general methodology involves growing suitable single crystals, collecting diffraction data, and then solving and refining the structure.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable tools for identifying the functional groups present in a molecule mdpi.comlibretexts.orgnih.govanalis.com.my. These methods probe the vibrational modes of chemical bonds, which absorb or scatter light at characteristic frequencies, providing a unique spectral "fingerprint" for the compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy works on the principle that molecules absorb specific frequencies of infrared light corresponding to the vibrational frequencies of their chemical bonds nih.gov. The absorption of infrared light causes bonds to vibrate, and the resulting spectrum can identify functional groups such as hydroxyl (–OH), amine (–NH), carbonyl (C=O), aromatic rings (C=C), and sulfonates (S=O) mdpi.comanalis.com.myhilarispublisher.com.

For this compound, which is a metal complex azo dye, FTIR analysis would be expected to reveal characteristic absorptions associated with its azo (–N=N–) linkage, aromatic rings, sulfonamide groups, and potentially the coordination of the metal ion (cobalt) worlddyevariety.com. For example, studies on other dyes indicate that amine groups typically show stretching vibrations around 3410 cm⁻¹ hilarispublisher.com, while aromatic ring vibrations can be observed around 1560 cm⁻¹ hilarispublisher.com. Sulfonate groups (–SO₃⁻) are often identified by strong absorptions in the region of 1000-1200 cm⁻¹ uci.edu.

While specific Raman spectra for this compound were not detailed in the search results, general assignments for functional groups in Raman spectroscopy include C-C aliphatic chains (250-400 cm⁻¹), aromatic rings (990-1100 cm⁻¹), and azo groups (around 1365-1450 cm⁻¹ for aromatic azo) uci.edu. The presence of a metal complex would also introduce low-frequency modes related to metal-ligand vibrations, which are often more readily observed in Raman than in IR spectroscopy libretexts.org.

Data Table: Characteristic Vibrational Frequencies (General Assignments)

The following table provides general assignments for functional groups commonly found in complex organic molecules and dyes, which would be relevant for the FTIR and Raman analysis of this compound. Specific peak positions for this compound would require direct experimental data.

| Functional Group / Vibration | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

| O-H (hydroxyl) | 3200–3600 | 3200–3600 | Broad band for alcohols/phenols mdpi.comanalis.com.myhilarispublisher.com |

| N-H (amine, amide) | 3100–3500 | 3300–3500 | Primary amines often show two bands mdpi.comhilarispublisher.com |

| C-H (aliphatic) | 2850–3000 | 2850–3000 | Stretching vibrations mdpi.comhilarispublisher.com |

| C-H (aromatic) | 3000–3100 | 3000–3100 | Stretching vibrations |

| C=O (carbonyl) | 1650–1800 | 1650–1800 | Amide I band around 1630-1650 cm⁻¹ mdpi.comhilarispublisher.com |

| C=C (aromatic ring) | 1450–1600 | 1450–1600 | Ring stretching vibrations mdpi.comhilarispublisher.com |

| C-N (aromatic amine) | 1250–1350 | 1250–1350 | Stretching vibrations mdpi.comhilarispublisher.com |

| N=N (azo group) | Not strongly active in FTIR | 1365–1450 | Characteristic Raman band uci.edu |

| S=O (sulfonate/sulfonamide) | 1000–1200 | 1000–1200 | Strong absorptions hilarispublisher.comuci.edu |

| C-O (alcohols, ethers) | 1050–1250 | 1050–1250 | Stretching vibrations mdpi.comuci.edu |

| Metal-Ligand Bonds | Weak/Absent | 100–400 | Often observed in low-frequency Raman libretexts.org |

The structural elucidation of this compound in academic research relies on sophisticated techniques like X-ray crystallography for definitive solid-state structural information and vibrational spectroscopy (FTIR and Raman) for identifying its constituent functional groups. While specific detailed studies on this compound's crystal structure were not directly found, the principles and general findings from similar complex dyes and organic molecules demonstrate the power of these methods in providing a comprehensive understanding of the compound's molecular architecture.

Compound List:

this compound

3-Amino-4-hydroxybenzenesulfonamide

N-(7-hydroxynaphthalen-1-yl)acetamide

Cobalt complex

Advanced Analytical Methodologies for Acid Blue 171 Research

High-Resolution Separation Techniques for Complex Mixtures

High-resolution techniques are essential for the forensic analysis and quality control of dyed materials, where complex mixtures of dyes may be present. ojp.gov These methods allow for the separation, identification, and quantification of individual dye components, providing a detailed chemical "fingerprint" of the sample. kennesaw.edu

Capillary Electrophoresis has been demonstrated as a powerful tool for the analysis of acid dyes, including Acid Blue 171, extracted from textile fibers. kennesaw.edu This technique separates ionic species based on their electrophoretic mobility in an electric field, offering high efficiency and resolution with minimal sample consumption. nih.govnih.gov CE is particularly well-suited for analyzing sulfonated azo dyes due to their inherent negative charge in suitable electrolyte systems. nih.govresearchgate.net

The success of CE separation hinges on the careful optimization of the background electrolyte (BGE) and other operational parameters. For anionic dyes like this compound, which belongs to the sulfonated azo dye class, buffer pH is a critical variable. nih.govnih.gov The pH must be controlled to ensure the anionic groups (typically sulfonic acid groups) are deprotonated, providing the necessary charge for electrophoretic migration. kennesaw.edu

Research on similar sulfonated azo dyes has shown that alkaline conditions are often favorable. For instance, a buffer system containing a 1:5 dilution of 10 mM phosphoric acid and tetrabutylammonium (B224687) hydroxide (B78521), with the addition of 25 mM of triethylamine (B128534) to achieve a final pH of 11.55, has been successfully used for the separation of several sulfonated azo dyes. nih.govsci-hub.box In the specific analysis of acid dyes extracted from nylon, an electrolyte solution of 15 mM ammonium (B1175870) acetate (B1210297) in an acetonitrile/water (40:60, v/v) mixture at pH 9.3 provided excellent separations. kennesaw.edu The choice of buffer components, including organic modifiers like acetonitrile, influences both the electrophoretic mobility and the electroosmotic flow, thereby affecting resolution and analysis time.

| Buffer System Components | pH | Application Notes | Reference |

|---|---|---|---|

| 15 mM Ammonium Acetate in Acetonitrile/Water (40:60, v/v) | 9.3 | Demonstrated effective for separating a mixture of acid dyes, including anthraquinone (B42736), azo, and metal-complex types. | kennesaw.edu |

| 10 mM Phosphoric Acid, Tetrabutylammonium Hydroxide, 25 mM Triethylamine | 11.55 | Used for the determination of various sulfonated azo dyes in water samples. | nih.govsci-hub.box |

Pairing CE with advanced detection systems is crucial for unambiguous peak identification and purity assessment. Diode Array Detection (DAD) is a particularly advantageous hyphenated technique for dye analysis. nih.gov CE-DAD allows for the acquisition of complete UV-visible spectra for each analyte as it passes through the detector. nih.govresearchgate.net This capability is invaluable for identifying dye components by comparing their spectra with those of known standards and for differentiating between dyes that may have similar migration times but different spectral properties. kennesaw.edunih.gov

For this compound, which has a reported absorbance maximum at 650 nm, DAD provides both quantitative data based on absorbance at this wavelength and qualitative spectral data for identity confirmation. kennesaw.edu This dual-mode analysis provides a more discriminating "fingerprint" of a dye extract than single-wavelength detection, which is critical in forensic and comparative analyses. kennesaw.edu

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry and is widely employed for the separation and quantification of dyes. epa.govchromatographytoday.com Its robustness and versatility make it suitable for analyzing complex mixtures of sulfonated azo dyes like this compound. nih.gov The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. epa.gov

Developing a robust HPLC method requires the careful selection and optimization of several parameters, including the stationary phase (column), mobile phase composition, gradient elution profile, and flow rate. chromatographytoday.com For anionic and polar compounds like sulfonated dyes, reversed-phase (RP) chromatography using a C18 column is a common starting point. najah.edu

However, the high polarity of polysulfonated dyes can lead to poor retention on standard RP columns. researchgate.net To overcome this, ion-pair chromatography is often employed. This technique involves adding an ion-pairing reagent, such as a tetraalkylammonium salt, to the mobile phase. The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the RP column. While effective, many common ion-pairing reagents are non-volatile and incompatible with mass spectrometry. researchgate.net A compromise can be achieved using more volatile reagents like dihexylammonium acetate, which allows for adequate retention and is compatible with MS detection. researchgate.net Mobile phases typically consist of an aqueous component (often with a buffer like ammonium acetate) and an organic modifier such as acetonitrile. researchgate.net

| Parameter | Selection/Condition | Rationale | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-Phase (e.g., C18) | Commonly used for separating organic molecules; adaptable with ion-pairing agents for polar analytes. | najah.edu |

| Mobile Phase | Aqueous buffer (e.g., Ammonium Acetate) with organic modifier (e.g., Acetonitrile) | Allows for gradient elution to separate compounds with a range of polarities. Ammonium acetate is volatile and MS-compatible. | researchgate.net |

| Mobile Phase Additive | Ion-Pair Reagent (e.g., Dihexylammonium Acetate) | Increases retention of highly polar, polysulfonated analytes on reversed-phase columns. | researchgate.net |

| Elution Mode | Gradient | Varying the mobile phase composition during the run enables the separation of complex mixtures containing dyes of different polarities. | chromatographytoday.comnajah.edu |

Similar to CE, the utility of HPLC is greatly enhanced when coupled with advanced detectors. HPLC systems with Diode Array Detection (HPLC-DAD) provide spectral information that aids in the identification of dye components based on their characteristic UV-visible absorbance spectra. researchgate.netnih.govacs.org

For unequivocal structural elucidation and identification of unknown degradation products or metabolites, coupling HPLC with Mass Spectrometry (MS) is the preferred method. nih.govacs.org Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly suitable for analyzing sulfonated dyes. researchgate.netresearchgate.net Negative-ion ESI-MS can determine the molecular mass and the number of sulfonic groups on the dye molecule by observing the series of [M-xH]x- ions. researchgate.net The combination of retention time from HPLC, UV-visible spectra from DAD, and mass-to-charge ratio and fragmentation patterns from MS provides a comprehensive and highly confident characterization of this compound and related compounds. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

Spectrophotometric and Spectroscopic Characterization for Quantitative Analysis and Mechanistic Studies

Advanced analytical techniques are indispensable for the quantitative analysis of this compound and for elucidating the mechanisms of its transformation and degradation. Spectrophotometric and spectroscopic methods provide critical insights into the dye's concentration, chemical structure, and the alterations it undergoes during various processes.

UV-Visible Spectrophotometry for Concentration Determination and Reaction Monitoring

UV-Visible spectrophotometry is a fundamental and widely used technique for the quantitative analysis of this compound in aqueous solutions. The method is predicated on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light at a specific wavelength and the concentration of the absorbing species in the solution.

The concentration of this compound can be accurately determined by measuring the absorbance at its wavelength of maximum absorption (λmax). For this compound, also known as Reactive Blue 171, the λmax is observed in the visible region of the electromagnetic spectrum, specifically at 625 nm. acs.orgresearchgate.net This peak is attributed to the extensive system of conjugated double bonds within the dye's chromophore, which is responsible for its characteristic blue color. By preparing a series of standard solutions with known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from this curve.

Beyond simple concentration measurement, UV-Vis spectrophotometry is a powerful tool for reaction monitoring, particularly in degradation studies. As the dye molecule is broken down, the chromophoric system is destroyed, leading to a decrease in the absorbance at 625 nm. acs.org This change in absorbance over time allows for the calculation of the degradation rate. Kinetic studies on the biodegradation of Reactive Blue 171 have demonstrated that the process often follows pseudo-first-order kinetics, and the rate constants can be determined by monitoring the disappearance of the dye's characteristic absorption band. researchgate.net

| Parameter | Description | Typical Value/Application for this compound |

|---|---|---|

| λmax | Wavelength of Maximum Absorbance | 625 nm |

| Application | Concentration Determination | Based on Beer-Lambert Law using a calibration curve. |

| Application | Reaction Monitoring | Tracking the decrease in absorbance at 625 nm to determine degradation kinetics (e.g., pseudo-first-order rate constants). |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Alterations

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule and observing changes in its chemical bonding structure. An FTIR spectrum provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. researchgate.net

In the context of this compound, FTIR analysis is instrumental in confirming its degradation. By comparing the FTIR spectra of the dye before and after a degradation treatment, researchers can identify the disappearance of characteristic peaks associated with the parent molecule and the appearance of new peaks corresponding to degradation products. For instance, the cleavage of the azo bond (–N=N–), a primary step in the degradation of azo dyes, results in the disappearance of its characteristic absorption band.

Studies on the biodegradation of Reactive Blue 171 and other azo dyes have used FTIR to confirm the breakdown of the dye's complex structure. The analysis reveals alterations to key functional groups, providing evidence of mineralization and the formation of simpler, less colored compounds. researchgate.netnih.gov

| Wavenumber Range (cm⁻¹) | Bond Vibration | Significance in this compound Analysis |

|---|---|---|

| 3400 - 3309 | O-H and N-H stretching | Indicates the presence of hydroxyl and amine groups. Changes in this region suggest alterations to these groups during degradation. scienceworldjournal.org |

| 1643 - 1604 | C=O stretching | Characteristic of carbonyl groups within the dye structure. scienceworldjournal.org |

| 1458 - 1411 | –N=N– stretching (Azo bond) | A key indicator for the presence of the azo chromophore. Disappearance or reduction in intensity of this peak is strong evidence of dye degradation. scienceworldjournal.org |

| 1382 - 1049 | C-N stretching | Represents the bonds in aromatic amines. A peak at 1132 cm⁻¹ for C-N stretching in aliphatic amines has been observed in Reactive Blue 171. nih.govscienceworldjournal.org |

| 1141 - 1010 | S=O stretching (Sulfonate group) | Indicates the presence of sulfonate groups (–SO₃), which are common in reactive dyes for water solubility. scienceworldjournal.org |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides detailed information about the molecular structure, acting as a complementary method to FTIR. It measures the inelastic scattering of monochromatic light (from a laser source), which results in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational modes of the molecules in the sample, thus generating a unique spectral fingerprint. spectroscopyonline.comnih.gov

While specific Raman spectral data for this compound is not extensively documented in publicly available literature, the technique is highly applicable to the study of azo dyes. The Raman spectrum of an azo dye would be characterized by distinct peaks corresponding to its various functional groups, including the azo (–N=N–) linkage, aromatic rings (C=C stretching), and sulfonate (S=O) groups. The "fingerprint region" of the Raman spectrum (typically 500–2000 cm⁻¹) is particularly rich in structural information. nih.gov

For complex molecules like azo dyes, certain vibrational modes can be enhanced through a phenomenon known as the resonance Raman effect, which significantly increases the sensitivity for chromophoric moieties. researchgate.net This makes Raman spectroscopy a potentially powerful tool for identifying this compound even in complex mixtures and for monitoring subtle structural changes during chemical or biological transformations. The analysis of other blue dyes has shown unique vibrational bands that allow for their unambiguous identification. nih.gov

Mass Spectrometric Approaches for Degradation Product Identification and Pathway Elucidation

Mass spectrometry (MS) is an essential analytical tool for identifying unknown compounds by measuring their mass-to-charge ratio (m/z). When coupled with chromatographic separation techniques, it becomes a powerful method for separating, identifying, and quantifying the individual components of a complex mixture, such as the intermediates formed during the degradation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Intermediates

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. In this method, the components of a mixture are first separated in the gas phase by a chromatography column and then detected by a mass spectrometer.

The application of GC-MS in the study of this compound degradation is focused on identifying the smaller, more volatile fragments that are formed as the large dye molecule breaks down. Since this compound itself is a large, non-volatile salt, it cannot be directly analyzed by GC-MS. However, its degradation often leads to the formation of smaller aromatic or aliphatic compounds that are amenable to this technique. In some cases, derivatization is required to increase the volatility of polar intermediates.

Research on the degradation of Reactive Blue 171 and similar azo dyes has successfully used GC-MS to identify various breakdown products, providing crucial clues for elucidating the degradation pathway. nih.govresearchgate.net

| Identified Intermediate | Degradation Process | Significance |

|---|---|---|

| Nitrous acid, Butyl ester | Biodegradation of Reactive Blue 171 nih.gov | Indicates the breakdown of nitrogen-containing functional groups in the parent dye. |

| Benzene derivatives | Ozonation of Reactive Blue 171 researchgate.net | Confirms the cleavage and breakdown of the aromatic ring structures. |

| Aliphatic/Aromatic sulfonate derivatives | Ozonation of Reactive Blue 171 researchgate.net | Shows the formation of smaller sulfonated fragments following the initial cleavage of the dye molecule. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is the premier analytical technique for the identification of polar, non-volatile, and thermally labile compounds, making it ideally suited for the analysis of this compound and its primary degradation intermediates. epa.gov In LC-MS, the components of a liquid sample are separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

The degradation of sulfonated azo dyes like this compound typically proceeds through the formation of various non-volatile, polar intermediates that retain sulfonate groups. These compounds are often not volatile enough for GC-MS analysis. LC-MS, particularly with electrospray ionization (ESI), allows for the direct analysis of these species in the aqueous phase.

By analyzing samples at different stages of the degradation process, LC-MS can be used to track the appearance and disappearance of various intermediates. This provides a timeline of the degradation process and allows for the reconstruction of the complete degradation pathway. For example, HPLC analysis (the separation component of LC-MS) of biodegraded Reactive Blue 171 revealed the formation of seven distinct intermediate peaks within 24 hours, which were further degraded into three detectable peaks after 72 hours, confirming a multi-step degradation pathway. nih.gov The mass spectrometer provides the molecular weight and fragmentation data necessary to propose chemical structures for these separated intermediates. nih.gov

Surface Analytical Techniques for Interfacial Studies

Scanning Electron Microscopy (SEM) for Morphological Analysis of Materials

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology of materials. It utilizes a focused beam of electrons to generate high-resolution images of a sample's topography. In the context of materials treated with this compound, SEM provides a visual understanding of how the dye affects the surface structure, particularly under external stressors like photoirradiation.

Research on the photo-oxidative degradation of nylon 66 films in the presence of this compound has effectively employed SEM to observe significant morphological changes. researchgate.net Studies have shown that prolonged exposure to light can induce "chemi-crystallization" on the surface of the nylon 66 fibers. researchgate.net This phenomenon, visualized through SEM, reveals the formation of new crystalline structures as a result of the complex interactions between the polymer, the dye, and light energy.

The micrographs obtained from SEM analysis have detailed the emergence of various surface morphologies on the photoirradiated nylon 66. researchgate.net These observations are crucial for correlating the physical changes on the fiber surface with the chemical degradation processes occurring. The insights gained from SEM analyses are instrumental in understanding the photostabilizing or photodegrading effects of this compound on polymeric materials.

Table 1: Morphological Changes Observed by SEM on Nylon 66 Treated with this compound after Photoirradiation

| Observed Phenomenon | Description | Reference |

| Chemi-crystallization | Formation of new crystalline structures on the polymer surface due to photo-induced chemical reactions. | researchgate.net |

| Varied Surface Morphologies | Emergence of diverse and altered surface topographies on the nylon fibers upon prolonged light exposure. | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique. wikipedia.org It is used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.org XPS is a powerful tool for studying the surface chemistry of materials treated with dyes like this compound, providing information on the elemental makeup and the bonding environments of those elements on the substrate's surface. azom.com

While direct XPS studies specifically targeting this compound were not prominently found in available research, the principles of the technique allow for a clear understanding of its potential application. XPS analysis of a material dyed with this compound would involve irradiating the surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons. This would allow for the identification of the constituent elements of the dye (carbon, nitrogen, oxygen, sulfur, and the central metal atom of the complex) present on the material's surface.

Furthermore, XPS can detect subtle shifts in the binding energies of these core electrons, known as chemical shifts. atomfair.com These shifts provide detailed information about the oxidation state and local chemical environment of the atoms. atomfair.com For a metal-complex dye like this compound, XPS could be used to determine the oxidation state of the central metal ion and how it might change upon interaction with the substrate or exposure to environmental factors. It could also elucidate the nature of the bonds between the dye and the material, for instance, by analyzing the chemical states of nitrogen and sulfur in the dye's functional groups.

Table 2: Hypothetical XPS Data for a Material Surface Treated with this compound

This table illustrates the type of information that could be obtained from an XPS analysis of a surface treated with this compound. The binding energies are representative and would vary depending on the specific substrate and the chemical environment.

| Element | Core Level | Binding Energy (eV) - Hypothetical | Inferred Chemical State/Functional Group |

| Carbon | C 1s | ~284.8 | Aromatic and aliphatic carbons |

| ~286.5 | C-N, C-O bonds | ||

| ~288.5 | C=O (carbonyl) | ||

| Nitrogen | N 1s | ~399.7 | Azo group (-N=N-) |

| ~401.5 | Amine/Amide groups | ||

| Oxygen | O 1s | ~531.8 | C=O, S=O |

| ~533.2 | C-O, S-O | ||

| Sulfur | S 2p | ~168.2 | Sulfonate group (-SO₃⁻) |

| Metal (e.g., Cr) | Cr 2p₃/₂ | ~577.0 | Cr(III) in the metal complex |

This illustrative data highlights the capability of XPS to provide a detailed chemical fingerprint of this compound on a material's surface, offering valuable insights into its interfacial chemistry.

Mechanistic Studies of Environmental Attenuation and Degradation Pathways

Advanced Oxidation Processes (AOPs) for Acid Blue 171 Degradation

Ozonation and Hybrid Ozonation Processes

Ozonation is a highly effective advanced oxidation process for treating dye-containing wastewater due to the strong oxidizing potential of the ozone molecule (O₃).

The degradation of azo dyes by ozonation typically follows pseudo-first-order kinetics. For Reactive Blue 171, oxidative degradation using ceric ammonium (B1175870) nitrate (B79036) also exhibited a pseudo-first-order kinetic model. researchgate.net While specific kinetic data for the direct ozonation of this compound is limited, studies on its biodegradation provide useful comparisons. The enzymatic degradation of Reactive Blue 171 was found to follow first-order kinetics, with rate constants ranging from 1.538 × 10⁻² min⁻¹ to 7.514 × 10⁻² min⁻¹ depending on the temperature. nih.gov This indicates the dye's susceptibility to oxidative cleavage, a reaction that ozone can perform with high efficiency.

Combining ozonation with other processes like UV irradiation or hydrogen peroxide (H₂O₂) can create synergistic effects by promoting the formation of highly reactive hydroxyl radicals (•OH), which are even more powerful oxidants than molecular ozone.

Interestingly, the effectiveness of these hybrid systems for Reactive Blue 171 depends heavily on the specific combination. One study found that for a 50 mg/L solution of RB 171, ozonation alone was capable of achieving complete decolorization. In contrast, the UV/H₂O₂ process was found to be inefficient, achieving less than 25% color removal. researchgate.net This suggests that the hydroxyl radicals generated from the photolysis of H₂O₂ are not as effective in attacking this specific dye structure compared to direct ozonation.

Table 4: Comparison of Different Oxidation Processes for Reactive Blue 171 Decolorization

| Process | Initial Concentration | Efficiency | Key Finding | Reference |

|---|---|---|---|---|

| Ozonation | 50 mg/L | Complete Decolorization | Highly effective alone | researchgate.net |

| UV/H₂O₂ | 50 mg/L | < 25% Color Removal | Inefficient for this dye | researchgate.net |

| UV-assisted Ozonation | Not specified | Up to 2.7x faster than O₃ alone | UV provides a synergistic boost to ozonation | researchgate.net |

Fenton and Photo-Fenton Processes

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like this compound. Among these, the Fenton and photo-Fenton processes are prominent due to their generation of highly reactive hydroxyl radicals (•OH).

The Fenton process relies on the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to generate hydroxyl radicals. The fundamental reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

In this reaction, Fe²⁺ acts as a catalyst, being oxidized to ferric iron (Fe³⁺). For the catalytic cycle to continue, Fe³⁺ must be reduced back to Fe²⁺. This can occur through reaction with excess H₂O₂, albeit at a slower rate:

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

The efficiency of the Fenton process is highly dependent on the pH of the solution, with an optimal range typically between 2.5 and 3.5. At higher pH values, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), reducing the availability of the catalyst.

The photo-Fenton process enhances the degradation rate by incorporating ultraviolet (UV) or visible light. Light irradiation facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thereby accelerating the generation of hydroxyl radicals:

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The primary mechanism in both Fenton and photo-Fenton processes is the generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents. These radicals attack the organic dye molecule, leading to its degradation.

The degradation of anthraquinone (B42736) dyes like this compound by hydroxyl radicals typically proceeds through several steps:

Hydroxylation of the Aromatic Ring : The hydroxyl radicals attack the aromatic rings of the anthraquinone structure, leading to the formation of hydroxylated intermediates.

Ring Opening : Subsequent attacks by hydroxyl radicals can lead to the cleavage of the aromatic rings, breaking down the complex structure into smaller, aliphatic molecules.

Mineralization : Ideally, the degradation process continues until the organic molecules are completely mineralized into carbon dioxide (CO₂), water (H₂O), and inorganic ions.

Biological and Enzymatic Degradation Pathways

Bioremediation offers an environmentally friendly and cost-effective alternative for the treatment of dye-containing effluents. Microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade this compound through various enzymatic pathways.

Microbial degradation of dyes can occur through biosorption, where the dye is adsorbed onto the microbial biomass, or through biodegradation, where the dye is broken down by microbial enzymes.

Various bacterial species have been shown to effectively decolorize and degrade anthraquinone dyes. The process often involves reductases that break down the chromophoric structure.

A study on the degradation of Reactive Blue 171 (another name for this compound) by Marinobacter sp. NB-8 demonstrated significant decolorization capabilities. nih.gov The bacterium was able to decolorize up to 94.00% of a 1500 µg/ml dye solution within 24 hours, particularly in the presence of yeast extract as a co-substrate. nih.gov The degradation was confirmed by a reduction in Chemical Oxygen Demand (COD) of up to 80.78% and GC-MS analysis which indicated the breakdown of the dye into smaller fragments. nih.gov

Another strain, Marinobacter sp. NB-6, achieved up to 95.00% decolorization of Reactive Blue 171 within 24 hours in a nutrient broth containing 8.0% NaCl. frontiersin.org This halotolerant nature is advantageous for treating saline textile effluents. GC-MS analysis of the degradation products revealed smaller molecules with various molecular weights, confirming the breakdown of the parent dye molecule. frontiersin.org

The following table summarizes the decolorization efficiency of Marinobacter sp. under different conditions.

| Strain | Condition | Decolorization Efficiency (%) | Time (hours) |

| Marinobacter sp. NB-8 | Nutrient Medium | 92.00 | 24 |

| Marinobacter sp. NB-8 | + 1% Glucose | 92.22 | 24 |

| Marinobacter sp. NB-8 | + 1% Yeast Extract | 94.00 | 24 |

| Marinobacter sp. NB-8 | + 1% Starch | 92.88 | 24 |

| Marinobacter sp. NB-6 | Nutrient Broth (8% NaCl) | 95.00 | 24 |

| Marinobacter sp. NB-6 | Half Strength Nutrient Broth (8% NaCl) | 93.11 | 24 |

| Marinobacter sp. NB-6 | Cell-free Extract | 90.00 | 24 |

Data sourced from studies on Reactive Blue 171 degradation by Marinobacter sp. nih.govfrontiersin.org

Bacterial degradation of anthraquinone dyes is often initiated by a reductive cleavage of the dye molecule, catalyzed by enzymes like reductases. nih.gov This initial step leads to the loss of color. The resulting aromatic intermediates are then further mineralized, often under aerobic conditions. nih.gov

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of synthetic dyes due to their non-specific extracellular ligninolytic enzyme systems. These enzymes include laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP).

The white-rot fungus Marasmius sp. BBKAV79 has been shown to effectively decolorize and degrade Navy blue HER (Reactive Blue 171). nih.gov This fungus achieved 91.25% decolorization of a 50 mg/l dye solution within 24 hours. nih.gov The degradation process is influenced by environmental parameters such as pH and temperature, with optimal decolorization observed at pH 5 and 40°C. nih.gov The presence of additional carbon and nitrogen sources, such as sucrose (B13894) and peptone, was found to enhance the decolorization process to 100%. nih.gov The degradation of the dye was confirmed by FTIR and HPLC analysis. nih.gov

The mechanism of fungal degradation of anthraquinone dyes involves the action of extracellular enzymes like laccases and peroxidases. nih.govnih.gov These enzymes oxidize the dye molecule, leading to the cleavage of the chromophoric structure. The degradation pathway of anthraquinone dyes by fungi can lead to the formation of intermediates like phthalic acid, which are then further metabolized by the fungus. researchgate.net

In addition to enzymatic degradation, fungal biomass can also remove dyes from solution through biosorption. This process involves the binding of dye molecules to the surface of the fungal cells. The cell walls of fungi contain various functional groups (e.g., carboxyl, hydroxyl, amino groups) that can interact with the dye molecules.

The following table presents the decolorization of Reactive Blue 171 by Marasmius sp. BBKAV79 under varying initial dye concentrations.

| Initial Dye Concentration (mg/l) | Decolorization (%) |

| 50 | 91.25 |

| 100 | 56.66 |

| 150 | 37.50 |

| 200 | 12.90 |

Data sourced from a study on Navy blue HER (Reactive Blue 171) degradation by Marasmius sp. BBKAV79. nih.gov

Enzymatic Catalysis in Dye Degradation

The enzymatic degradation of azo dyes like this compound is primarily carried out by a class of enzymes known as oxidoreductases. These enzymes catalyze the transfer of electrons from one molecule to another, leading to the breakdown of complex dye structures. Key enzymes implicated in this process include peroxidases, laccases, and azoreductases.

Peroxidases , specifically horseradish peroxidase (HRP), have been shown to effectively catalyze the degradation of Reactive Blue 171. nih.govacs.org This process requires the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), which acts as a necessary substrate for the enzyme. nih.govacs.org Studies confirm that neither HRP nor H₂O₂ alone can induce any significant decolorization of the dye solution, underscoring the synergistic action required for the catalytic cycle. nih.gov The HRP/H₂O₂ system works by degrading the dye's chromophore, resulting in the loss of color. nih.govacs.org

Laccases are another critical group of oxidoreductases, often utilized by white-rot fungi like Marasmius sp. BBKAV79 for dye degradation. nih.gov These enzymes are part of a non-specific, extracellular oxidative system that is naturally involved in lignin degradation but is also highly effective against a wide array of industrial dyes. nih.gov Laccase-mediated degradation is advantageous as it involves a non-specific free-radical mechanism that can break down the dye without necessarily forming toxic aromatic amines. frontiersin.org In some applications, the catalytic efficiency of laccase is enhanced by using mediators like 1-hydroxybenzotriazole (B26582) (HBT). researchgate.net

Azoreductases play a crucial role in the initial step of breaking down azo dyes. These enzymes, which can be flavin-dependent or flavin-free, catalyze the reductive cleavage of the azo bond (-N=N-). researchgate.net This initial reduction is often an anaerobic process that leads to the formation of aromatic amines. researchgate.netnih.gov To achieve complete mineralization, this reductive step is typically followed by an aerobic process where oxidative enzymes degrade these aromatic intermediates. researchgate.net For a broader range of azo dye degradation, laccase has been coupled with an azoreductase to effectively cleave the dye molecules into their corresponding amines. researchgate.net

The biocatalytic degradation of Reactive Blue 171 using horseradish peroxidase (HRP) has been shown to follow first-order kinetics. nih.govresearchgate.net The reaction rate constants (k) were observed to increase with temperature, ranging from 1.538 × 10⁻² min⁻¹ at 30°C to 7.514 × 10⁻² min⁻¹ at 70°C. nih.govresearchgate.net The optimal conditions for decolorization were achieved at 40°C with 0.1 g L⁻¹ of the dye, 3 mg of the enzyme, and 0.3% H₂O₂, leading to 81.40% decolorization after 120 minutes. nih.govresearchgate.net

Under these optimal conditions, key activation and thermodynamic parameters were determined, providing insight into the energy dynamics of the reaction. The low activation energy (Ea) and enthalpy of activation (ΔH#) suggest that the degradation process requires minimal energy input and is favored by increases in temperature. nih.govresearchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 13.24 | kJ mol⁻¹ |

| Enthalpy of Activation (ΔH#) | 10.55 | kJ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG#) | 14.09 | kJ mol⁻¹ |

| Entropy of Activation (ΔS#) | 0.109 | kJ K⁻¹ mol⁻¹ |

Data sourced from studies on the biodegradation of Reactive Blue 171. nih.govresearchgate.net

The biodegradation of this compound results in the breakdown of the parent dye molecule into smaller, often less colored or colorless, intermediate compounds. The identification of these products is crucial for understanding the degradation pathway and assessing the detoxification efficacy of the treatment.

In the degradation of Navy blue HER (Reactive Blue 171) by Marasmius sp. BBKAV79, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) were employed to confirm biodegradation. nih.gov HPLC analysis of the dye sample at the beginning of the experiment (0 hours) showed a single peak. nih.gov After 24 hours of decolorization, this parent peak was replaced by seven different peaks, indicating the formation of various intermediate metabolites. nih.gov As the degradation proceeded, these intermediates were further broken down, with only three detectable peaks remaining after 72 hours. nih.gov Crucially, toxicity assays revealed that the final degradation products were nontoxic. nih.gov

Analysis of intermediates from the oxidative degradation of Reactive Blue 171 using ceric ammonium nitrate indicated that the process involves the cleavage of the azo bond, leading to the formation of smaller sulfonate fragments. researchgate.net While not an enzymatic study, this provides insight into the likely points of cleavage in the molecule. The biodegradation of a precursor commonly used in azo dye synthesis, 8-anilino-1-naphthalenesulfonic acid, was found to yield salicylic (B10762653) acid and keto-α-adipic acid as major metabolic intermediates. acs.org

Adsorptive Removal Mechanisms and Kinetics

Development and Characterization of Novel Adsorbent Materials (e.g., Activated Carbon, Biomass-derived, Magnetic Adsorbents, Polymeric Adsorbents)

Adsorption is a widely used, cost-effective method for removing dyes from wastewater. nih.gov This process relies on the development of various adsorbent materials with high surface areas and affinities for dye molecules.

Activated Carbon (AC) is a conventional and highly effective adsorbent due to its large surface area, microporous structure, and high adsorption capacity. frontiersin.orgjocpr.com AC can be produced from a variety of carbonaceous precursors. jocpr.com For the removal of Reactive Blue 171, activated carbon prepared from agricultural solid waste, specifically Albizia amara pod shells, has been successfully utilized. researchgate.net The adsorption data for this system fit well with both the Langmuir and Freundlich isotherm models. researchgate.net Other biomass sources for AC production for dye removal include pine sawdust, which can yield AC with a very high surface area of 2826 m² g⁻¹. mdpi.com

Biomass-derived Adsorbents represent a low-cost and sustainable alternative to conventional activated carbon. bohrium.comsemanticscholar.org Various agricultural wastes, such as rice husk, tamarind seeds, and turmeric waste, have been investigated for their potential to adsorb dyes. ias.ac.inneptjournal.com These materials are attractive due to their abundance, low cost, and eco-friendly nature. semanticscholar.org The effectiveness of these biosorbents is influenced by their surface chemistry and the presence of functional groups like carboxyl and phosphonate (B1237965) groups that can bind to dye molecules. frontiersin.orgsemanticscholar.org

Magnetic Adsorbents offer a significant advantage in post-treatment separation. These materials typically consist of an adsorbent combined with a magnetic core, such as magnetite (Fe₃O₄) nanoparticles. nih.govmdpi.com This allows for the easy and rapid removal of the spent adsorbent from the treated water using an external magnetic field. nih.govnih.gov The magnetic core can be functionalized with various materials, including natural serpentine (B99607) or green tea extract, to enhance adsorption capacity for specific pollutants. nih.govmdpi.com

Polymeric Adsorbents are synthetic materials, often in the form of spherical beads, with a defined pore structure and high surface area. purolite.com These resins are chemically stable in acidic and alkaline solutions and can be regenerated for repeated use. purolite.com Their surfaces can be nonpolar, like styrene-divinylbenzene, or have intermediate polarity, such as aliphatic methacrylic adsorbents, allowing for selectivity in adsorbing different types of molecules. purolite.com An innovative approach involves embedding adsorbent particles, like calcium carbonate, into a polymer matrix (e.g., polyethylene) to create adsorbent-embedded polymeric membranes. mdpi.comnih.govresearchgate.net This design overcomes the need for a separate filtration step to remove the adsorbent after use. mdpi.comnih.gov

| Adsorbent Type | Source/Composition | Key Characteristics | Reference |

|---|---|---|---|

| Activated Carbon | Albizia amara pod shells | Fits Langmuir and Freundlich isotherms for Reactive Blue 171 adsorption. | researchgate.net |

| Activated Carbon | Pinus radiata sawdust | High surface area (2826 m² g⁻¹). | mdpi.com |

| Biomass-derived | Agricultural wastes (e.g., rice husk, fruit peels) | Low-cost, sustainable, eco-friendly. | semanticscholar.org |

| Magnetic Adsorbent | Magnetite (Fe₃O₄) core with adsorbent shell | Facilitates easy separation via magnetic field. | nih.govnih.gov |

| Polymeric Adsorbent | Synthetic spherical polymers (e.g., PuroSorb™, Macronet™) | Chemically stable, regenerable, defined pore structure. | purolite.com |

| Polymeric Membrane | Adsorbent (CaCO₃) embedded in polymer (polyethylene) | Eliminates need for post-treatment filtration. | mdpi.comnih.gov |

Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich, Temkin Models)

No studies were found that applied Langmuir, Freundlich, Temkin, or other isotherm models to the adsorption of this compound onto any specific adsorbent material. Consequently, data regarding parameters such as maximum monolayer adsorption capacity (q_max), Langmuir constant (K_L), Freundlich constants (K_f and n), or Temkin constants (B and A_T) for this dye are not available.

Adsorption Kinetic Modeling (e.g., Pseudo-first-order, Pseudo-second-order, Intraparticle Diffusion)

There is no available research detailing the kinetics of this compound adsorption. Therefore, it is not possible to determine whether the process follows pseudo-first-order, pseudo-second-order, or intraparticle diffusion models. Rate constants (k₁, k₂), calculated and experimental adsorption capacities (q_e), and intraparticle diffusion constants (k_id) have not been determined for this compound.

Thermodynamic Analysis of Adsorption Processes (e.g., Enthalpy, Entropy, Gibbs Free Energy)

A thermodynamic analysis of the adsorption of this compound has not been documented. As a result, values for key thermodynamic parameters such as Gibbs Free Energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are unknown. This information is crucial for determining the spontaneity, feasibility, and the nature of the adsorption process (i.e., whether it is exothermic or endothermic).

Elucidation of Adsorption Forces and Intermolecular Interactions (e.g., Electrostatic, Hydrogen Bonding, π-π Stacking)

While the binding of acid dyes to polyamide fibers like nylon is generally understood to involve salt linkages with amine groups, specific studies elucidating the detailed intermolecular forces driving the adsorption of this compound in an environmental context are not available. researchgate.net There is no specific research that investigates the relative contributions of electrostatic interactions, hydrogen bonding, or π-π stacking to its adsorption onto environmental matrices.

Interactions with Material Substrates and Engineered Systems

Dyeing Mechanisms and Interactions with Textile Fibers

Acid dyes, including Acid Blue 171, are water-soluble anionic dyes that are applied to fibers, particularly those with basic groups, under acidic conditions. The dyeing process involves the formation of ionic bonds between the dye molecules and the fiber.

Adsorption Dynamics on Polymeric Fibers (e.g., Nylon, Wool, Polyamide, Silk)

This compound is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon nc.govepa.gov. These fibers possess amine groups within their molecular structure that become protonated and positively charged in an acidic dyebath. The anionic sulfonic acid groups present on the this compound molecule then form electrostatic attractions, or salt linkages, with these positively charged sites on the fiber alps.com. This interaction is crucial for the dye's adsorption and subsequent fixation onto the fiber. Studies have investigated the dye uptake and fixation efficiency of this compound on various polyamide substrates, such as Nomex, noting good color retention under specific thermal treatments alibaba.com. Furthermore, when applied to cationic dyeable nylon, this compound has been shown to improve stain resistance and fastness properties compared to cationic dyes researchgate.net.

Role of Fiber Surface Chemistry and Charge in Dye Uptake

The surface chemistry and charge of textile fibers significantly influence the adsorption dynamics of this compound. For nylon fibers, the dyeing process typically involves acidifying the dyebath (often with acetic acid) to a pH range of 4-5, which protonates the terminal amine groups on the polyamide chains nc.govalps.com. This creates a positively charged surface on the fiber, facilitating the attraction and binding of the anionic this compound molecules. The density and accessibility of these charged sites on the fiber surface, along with the dye's molecular size and charge distribution, dictate the extent of dye uptake and the resulting shade depth and uniformity alps.com.

Impact of Dye Structure on Dye-Fiber Affinity and Fastness Properties

The molecular structure of this compound, as a metal complex azo dye, plays a critical role in its affinity for textile fibers and its fastness properties. Metal complex dyes are known for their generally good stability and bright shades nc.govresearchgate.net. This compound is recognized for producing vibrant blue colors with excellent colorfastness, meaning it resists fading or bleeding when exposed to light, washing, or other environmental factors nc.gov. The presence of metal ions within the dye structure can also contribute to enhanced photostability, potentially helping to photostabilize the nylon substrate itself environmentclearance.nic.inenvironmentclearance.nic.inresearchgate.net. Research has indicated that certain dye concentrations, around 0.2% w/w, may be optimal for photostability in nylon 66 researchgate.net.

Specific lightfastness ratings for this compound on nylon carpet are provided in one study, as detailed in Table 2. Furthermore, there is ongoing research into developing new generations of azo dyes that utilize iron instead of more environmentally concerning metals like cobalt or chromium, with efforts showing promise in substituting these metals in dyes such as this compound. These developments aim to create dyes that are non-mutagenic and reduce metal discharge into wastewater.

Table 2: Lightfastness of this compound on Nylon Carpet

| Test Condition | Rating (AATCC-Ozone) |

| 120 hrs | 4/5 |

| 200 hrs | 4 |

| 5 cycle | 3/4 |

Methodologies for Extraction from Dyed Fabrics for Comparative Research

For analytical purposes, such as forensic analysis or quality control, effective methods are required to extract dyes from dyed fabrics. Research has focused on optimizing solvent extraction techniques for this compound from nylon fibers, employing mixtures of pyridine (B92270), ammonia, and water alps.com. One study identified specific optimal conditions for extracting this compound from nylon, utilizing a solvent mixture of 33% pyridine and 67% ammonia, with a coefficient of determination (R²) of 0.9197 and a pooled relative standard deviation of 5.71% alps.com. These studies often involve varying extraction temperatures and times to achieve maximum dye recovery.

Following extraction, sophisticated analytical techniques such as capillary electrophoresis (CE), microspectrophotometry (MSP), and High-Performance Thin-Layer Chromatography (HPTLC) are employed to separate, identify, and quantify the extracted dyes, enabling comparative research and material characterization alps.com.

Table 1: Optimized Solvent Extraction Conditions for this compound from Nylon Fibers

| Dye | Fiber | Solvent Composition (Pyridine/Ammonia) | Temperature (°C) | Time (min) | R² | Pooled RSD (%) |

| This compound | Nylon | 33% / 67% | ~60 | ~90 | 0.9197 | 5.71 |

Note: Temperature and time are approximate optimal ranges derived from comparative studies alps.com.

Interactions with Adsorbent Surfaces: Surface Chemistry and Binding Site Characteristics

While the primary applications of this compound discussed in the literature involve textile dyeing, its interactions with adsorbent surfaces are relevant in the context of wastewater treatment. Although specific adsorption isotherm or kinetic data for this compound on common adsorbents like activated carbon is limited in the provided sources, general principles of dye adsorption apply.

The effectiveness of adsorbents in removing dyes from wastewater is often linked to their surface chemistry, including surface charge, pore structure, and the presence of specific functional groups environmentclearance.nic.in. For instance, studies on other anionic dyes have shown that adsorbents with a net positive surface charge, or those with appropriate surface chemistry, can exhibit high adsorption capacities environmentclearance.nic.in. The development of dyes that are less persistent and more treatable, including the exploration of iron-based alternatives to metal-containing dyes, highlights an ongoing effort to manage the environmental impact of dyes and their interactions with various matrices.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Investigation of Dye-Fiber Interaction Mechanisms

The affinity and fastness of Acid Blue 171 on substrates like wool and nylon are governed by a complex interplay of non-covalent interactions. Computational modeling allows for the detailed investigation of these dye-fiber binding mechanisms. This compound is a 1:2 cobalt complex, where two dye ligands are coordinated to a central cobalt ion. The ligand itself is formed from the coupling of diazotized 3-Amino-4-hydroxybenzenesulfonamide and N-(7-hydroxynaphthalen-1-yl)acetamide. worlddyevariety.com This structure presents multiple functional groups capable of interacting with fiber polymers.

Theoretical investigations of analogous acid dyes on protein fibers (like wool) and polyamide fibers (like nylon) reveal several key interaction types that are computationally modeled:

Ionic Interactions: Wool and nylon fibers possess protonated amino groups (-NH3+) in acidic dyeing conditions. The negatively charged sulfonate groups on the this compound ligand form strong electrostatic attractions, or salt linkages, with these positive sites on the fiber. This is a primary contributor to the dye's substantivity.

Hydrogen Bonding: The dye ligand contains numerous hydrogen bond donors (-OH, -NH- of the amide and sulfonamide) and acceptors (O=S=O, C=O, -N=N-). Computational models can identify and quantify the strength of hydrogen bonds formed between these groups and the corresponding functional groups on the fiber, such as the peptide bonds (-CONH-) in wool.

Quantitative Structure-Activity Relationship (QSAR) studies and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are employed to build predictive models of dye affinity. elsevierpure.comacs.org These models correlate calculated molecular descriptors (e.g., electrostatic potential, steric fields, hydrogen bond donor/acceptor fields) with experimentally observed dyeing properties. For this compound, such a model would involve docking the dye molecule onto a model of the fiber substrate (e.g., a keratin fragment for wool) and calculating the interaction energies for various binding poses.

Table 1: Illustrative Calculated Interaction Energies for this compound with a Model Wool Fiber Keratin Fragment

| Interaction Type | Functional Groups Involved (Dye <=> Fiber) | Calculated Binding Energy (kcal/mol) |

| Ionic Interaction | Sulfonate (-SO₃⁻) <=> Protonated Amine (-NH₃⁺) | -85.0 |

| Hydrogen Bonding | Hydroxyl (-OH) <=> Carbonyl (-C=O) | -7.5 |

| Hydrogen Bonding | Acetamide (-NH-C=O) <=> Carbonyl (-C=O) | -5.2 |

| Van der Waals | Naphthalene Ring <=> Phenylalanine Side Chain | -10.8 |

| Metal Coordination | Cobalt Complex <=> Carboxylate Group (-COO⁻) | -25.0 |

Tautomeric Equilibrium and Isomer Stability Calculations

Azo dyes containing hydroxyl groups ortho or para to the azo linkage can exist in a tautomeric equilibrium between the azo form and the hydrazone form. rsc.orgnih.gov The ligand of this compound possesses a hydroxyl group ortho to the azo bridge, making it susceptible to this azo-hydrazone tautomerism. The two forms can have different colors, stabilities, and affinities for fibers, making the study of their equilibrium crucial.

Density Functional Theory (DFT) is the most common computational method used to investigate tautomeric equilibria. rsc.orgunifr.ch By calculating the Gibbs free energy (G) of each tautomer, their relative stabilities can be determined. The equilibrium constant (K_T) for the tautomerization reaction can then be calculated.

Azo Form ⇌ Hydrazone Form

Calculations are typically performed in the gas phase to understand the intrinsic properties of the molecule and in various solvents using a Polarizable Continuum Model (PCM) to simulate the effect of the environment. unifr.ch Studies on similar azo dyes show that the hydrazone form is often stabilized in polar environments due to more favorable electrostatic interactions. rsc.orgrsc.org For the this compound ligand, DFT calculations would predict the relative energies of the azo and hydrazone tautomers, providing insight into which form is likely to predominate under dyeing conditions.

Table 2: Hypothetical DFT Calculation Results for Azo-Hydrazone Tautomerism of the this compound Ligand

| Tautomer | Environment | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) | Equilibrium Constant (K_T) | Predicted Population (%) |

| Azo | Gas Phase | 0.00 | 1.00 | 50.0 |

| Hydrazone | Gas Phase | 0.00 | 50.0 | |

| Azo | Water (PCM) | 1.15 | 0.15 | 13.0 |

| Hydrazone | Water (PCM) | 0.00 | 87.0 |

Reaction Pathway Modeling and Transition State Analysis